molecular formula C20H20BrN5OS B15193173 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-((5-(phenylmethyl)-1H-1,2,4-triazol-3-yl)thio)-, monohydrobromide CAS No. 87236-34-8

3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-((5-(phenylmethyl)-1H-1,2,4-triazol-3-yl)thio)-, monohydrobromide

Cat. No.: B15193173
CAS No.: 87236-34-8
M. Wt: 458.4 g/mol
InChI Key: HRJVUJSQHUYGFV-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-((5-(phenylmethyl)-1H-1,2,4-triazol-3-yl)thio)-, monohydrobromide is a complex organic compound with a unique structure that combines pyrazolone and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-((5-(phenylmethyl)-1H-1,2,4-triazol-3-yl)thio)-, monohydrobromide typically involves multiple steps. The process begins with the preparation of the pyrazolone core, followed by the introduction of the triazole moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the monohydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-((5-(phenylmethyl)-1H-1,2,4-triazol-3-yl)thio)-, monohydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-((5-(phenylmethyl)-1H-1,2,4-triazol-3-yl)thio)-, monohydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(phenylamino)
  • 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(sulfooxy)

Uniqueness

The uniqueness of 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-((5-(phenylmethyl)-1H-1,2,4-triazol-3-yl)thio)-, monohydrobromide lies in its combination of pyrazolone and triazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87236-34-8

Molecular Formula

C20H20BrN5OS

Molecular Weight

458.4 g/mol

IUPAC Name

4-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,5-dimethyl-2-phenylpyrazol-3-one;hydrobromide

InChI

InChI=1S/C20H19N5OS.BrH/c1-14-18(19(26)25(24(14)2)16-11-7-4-8-12-16)27-20-21-17(22-23-20)13-15-9-5-3-6-10-15;/h3-12H,13H2,1-2H3,(H,21,22,23);1H

InChI Key

HRJVUJSQHUYGFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)SC3=NNC(=N3)CC4=CC=CC=C4.Br

Origin of Product

United States

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